3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid
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Overview
Description
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with benzyloxy and methoxycarbonyl groups, along with a boronic acid functional group.
Mechanism of Action
Target of Action
The primary target of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
The mode of action of This compound involves a process known as protodeboronation . This process is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The biochemical pathways affected by This compound The compound is involved in a valuable transformation known as anti-markovnikov alkene hydromethylation .
Pharmacokinetics
The pharmacokinetics of This compound It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by this factor .
Result of Action
The result of the action of This compound The protodeboronation process it’s involved in has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
The action of This compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Substitution Reaction: The phenylboronic acid derivative undergoes a substitution reaction with benzyl alcohol to introduce the benzyloxy group.
Esterification: The methoxycarbonyl group is introduced through an esterification reaction using methanol and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution and esterification reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3-(Benzyloxy)-5-(methoxycarbonyl)phenol.
Reduction: Formation of 3-(Benzyloxy)-5-(hydroxymethyl)phenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the development of advanced materials and sensors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and methoxycarbonyl groups, making it less versatile in certain applications.
3-(Methoxycarbonyl)phenylboronic Acid: Similar but lacks the benzyloxy group, which may affect its reactivity and applications.
3-(Benzyloxy)phenylboronic Acid: Similar but lacks the methoxycarbonyl group, which may influence its chemical properties and uses.
Uniqueness
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(3-methoxycarbonyl-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO5/c1-20-15(17)12-7-13(16(18)19)9-14(8-12)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUCVFRAZQCPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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